1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline
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Description
1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated.
Scientific Research Applications
Synthesis of Pyrido[1,2-a]pyrazine Derivatives
This compound can be used in the synthesis of pyrido[1,2-a]pyrazine derivatives. These derivatives are obtained in moderate yields when 4-OEt substituted triazoles are employed in reactions .
Synthesis of 1,4-Thiazine Derivatives
1,4-Thiazine derivatives can be synthesized when 4-NPhth substituted triazoles are employed. This compound plays a crucial role in this process .
Anti-Tubercular Agents
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This compound could potentially be used in the development of these derivatives.
Pharmacological Agents
1,2,3,4-Tetrahydroquinoline derivatives, which this compound is a part of, play a vital role in developing pharmacological agents .
NMDA Receptor Antagonists
These derivatives have also been considered as potential drugs and antagonists for N-methyl-d-aspartate (NMDA) receptors at the glycine recognition site .
properties
IUPAC Name |
[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c15-17-14-8-7-12(10-16-14)21(19,20)18-9-3-5-11-4-1-2-6-13(11)18/h1-2,4,6-8,10H,3,5,9,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUZWEPAGOYXPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CN=C(C=C3)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline |
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